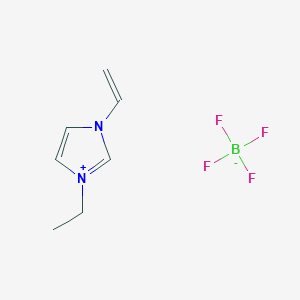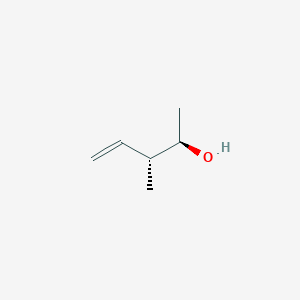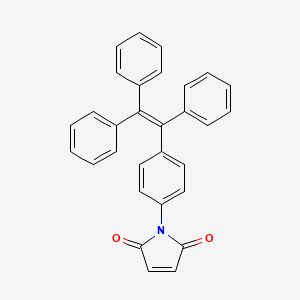![molecular formula C21H24BCl2F4NO B8219317 5,7-Di-tert-butyl-3-(3,4-dichlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate](/img/structure/B8219317.png)
5,7-Di-tert-butyl-3-(3,4-dichlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Di-tert-butyl-3-(3,4-dichlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of tert-butyl groups, dichlorophenyl groups, and a benzo[d]oxazol-3-ium core, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
The synthesis of 5,7-Di-tert-butyl-3-(3,4-dichlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the benzo[d]oxazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of tert-butyl groups: This can be achieved through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Attachment of the dichlorophenyl group: This step may involve a coupling reaction, such as Suzuki or Heck coupling, using appropriate dichlorophenyl precursors.
Formation of the tetrafluoroborate salt: The final step involves the reaction of the benzo[d]oxazol-3-ium compound with tetrafluoroboric acid or a tetrafluoroborate salt to yield the desired product
Análisis De Reacciones Químicas
5,7-Di-tert-butyl-3-(3,4-dichlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures
Aplicaciones Científicas De Investigación
5,7-Di-tert-butyl-3-(3,4-dichlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of 5,7-Di-tert-butyl-3-(3,4-dichlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the nature of the target. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .
Comparación Con Compuestos Similares
5,7-Di-tert-butyl-3-(3,4-dichlorophenyl)benzo[d]oxazol-3-ium tetrafluoroborate can be compared with other similar compounds, such as:
5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate: This compound has a phenyl group instead of a dichlorophenyl group, which may affect its reactivity and applications.
5,7-Di-tert-butyl-3-(4-(trifluoromethyl)phenyl)benzo[d]oxazol-3-ium tetrafluoroborate: The presence of a trifluoromethyl group can influence the compound’s electronic properties and reactivity.
5,7-Di-tert-butyl-3-(3,4-dimethylphenyl)benzo[d]oxazol-3-ium tetrafluoroborate: The dimethyl groups can alter the compound’s steric and electronic characteristics
These comparisons highlight the unique features of this compound and its potential advantages in various applications.
Propiedades
IUPAC Name |
5,7-ditert-butyl-3-(3,4-dichlorophenyl)-1,3-benzoxazol-3-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2NO.BF4/c1-20(2,3)13-9-15(21(4,5)6)19-18(10-13)24(12-25-19)14-7-8-16(22)17(23)11-14;2-1(3,4)5/h7-12H,1-6H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKHIOVKZFVXGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)C1=CC(=C2C(=C1)[N+](=CO2)C3=CC(=C(C=C3)Cl)Cl)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BCl2F4NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5,7-Di-tert-butyl-3-(4-methoxyphenyl)benzo[d]oxazol-3-ium tetrafluoroborate](/img/structure/B8219306.png)
![5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate](/img/structure/B8219324.png)
![2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-8-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B8219332.png)



